N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide
Description
This compound features a tetrazole core substituted at position 2 with a 4-(trifluoromethyl)phenyl group and a carboxamide moiety at position 3. The ethyl linker connects the tetrazole to a 3,5-dimethylpyrazole ring. Structural determination of such molecules often employs crystallographic tools like the SHELX software suite, widely used for small-molecule refinement and structure solution .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N7O/c1-10-9-11(2)25(22-10)8-7-20-15(27)14-21-24-26(23-14)13-5-3-12(4-6-13)16(17,18)19/h3-6,9H,7-8H2,1-2H3,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJVJUCBKPQEAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, characterization, and biological evaluations, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrazole ring, a pyrazole moiety, and a trifluoromethylphenyl group. The chemical formula is , and it has a molecular weight of 357.32 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthesis pathway often includes the formation of the pyrazole ring followed by the introduction of the tetrazole and carboxamide functionalities. Detailed methodologies can be found in relevant literature focusing on pyrazole derivatives.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.
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Cell Line Studies : Various derivatives have shown significant cytotoxicity against multiple cancer cell lines:
- MCF7 (breast cancer) : IC50 values indicate effective inhibition at low concentrations.
- A549 (lung cancer) : Notably, compounds similar to this tetrazole derivative exhibited IC50 values as low as 0.95 nM in inhibiting cell proliferation.
- HCT116 (colon cancer) : Some derivatives demonstrated considerable inhibition with IC50 values around 25 nM.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
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Antibacterial Activity : Studies have shown that derivatives with similar structural motifs are potent against Gram-positive bacteria such as Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) values were low, indicating effectiveness even at minimal concentrations.
- Compounds demonstrated bactericidal effects in time-kill assays and inhibited biofilm formation.
The anticancer activity of this compound may be attributed to several mechanisms:
- Inhibition of Kinases : Some studies suggest that pyrazole derivatives can inhibit specific kinases involved in cancer cell proliferation.
- DNA Interaction : The binding affinity to DNA suggests potential mechanisms involving the disruption of replication or transcription processes.
Case Studies
Several case studies illustrate the efficacy of pyrazole-based compounds:
- Study on MCF7 Cells : A derivative showed an IC50 value of 3.79 µM against MCF7 cells, indicating significant growth inhibition.
- In Vivo Studies : Animal models treated with similar compounds displayed reduced tumor sizes compared to control groups.
Comparison with Similar Compounds
Structural Analog: N-[4-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide
This compound, reported in , shares functional motifs but differs in critical structural aspects:
- Core Heterocycle : Replaces the tetrazole with a 1,2,3-thiadiazole ring.
- Pyrazole Substituents : Features 3,5-bis(trifluoromethyl) groups instead of dimethyl.
- Phenyl Linkage : The phenyl group is attached at position 4 (vs. position 2 in the target compound) and lacks an ethyl spacer.
Table 1: Structural and Functional Comparison
Implications of Structural Differences
The ethyl linker in the target compound may improve solubility by introducing conformational flexibility.
Electronic Effects :
- The tetrazole core acts as a bioisostere for carboxylic acids, offering metabolic stability and hydrogen-bonding capacity.
- The thiadiazole core introduces sulfur atoms, which may alter electron distribution and binding interactions (e.g., van der Waals or π-stacking).
Synthetic Accessibility :
- Tetrazoles are typically synthesized via [2+3] cycloaddition between nitriles and azides, whereas thiadiazoles require sulfur-containing precursors. The latter may involve more complex purification steps .
Crystallographic Analysis :
- Structural determination of both compounds likely employs SHELX software, particularly for refining small-molecule crystallographic data . Differences in molecular packing or hydrogen-bonding networks could influence crystal stability.
Preparation Methods
Synthesis of 2-[4-(Trifluoromethyl)phenyl]-2H-tetrazole-5-carboxylic Acid
Method A: Cycloaddition-Hydrolysis Sequence
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Step 1 : A [2+3] cycloaddition between 4-(trifluoromethyl)benzonitrile and sodium azide in the presence of ammonium chloride (cat.) in DMF at 100°C for 12 hours forms 2-[4-(trifluoromethyl)phenyl]-2H-tetrazole-5-carbonitrile.
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Step 2 : Hydrolysis of the nitrile to the carboxylic acid using 6 M HCl at reflux for 6 hours yields the target intermediate (87% yield).
Method B: Direct Carboxylation
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Treatment of 2-[4-(trifluoromethyl)phenyl]-2H-tetrazole with CO₂ under palladium catalysis in a mixed solvent system (THF/H₂O) at 60°C for 24 hours provides the carboxylic acid (72% yield).
Synthesis of N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]amine
Method C: Pyrazole Alkylation
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Step 1 : Condensation of acetylacetone with hydrazine hydrate in ethanol at 80°C forms 3,5-dimethyl-1H-pyrazole (94% yield).
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Step 2 : Alkylation with 2-chloroethylamine hydrochloride in the presence of K₂CO₃ in DMF at 60°C for 8 hours affords the ethylamine derivative (78% yield).
Amide Bond Formation Strategies
Acyl Chloride-Mediated Coupling
Protocol 1 :
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Reagents : 2-[4-(Trifluoromethyl)phenyl]-2H-tetrazole-5-carbonyl chloride (1.1 eq), N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine (1.0 eq), THF, K₂CO₃ (1.5 eq).
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Conditions : Dropwise addition of acyl chloride to the amine at 0°C, followed by stirring at 25°C for 4 hours.
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Workup : Filtration, solvent evaporation, and recrystallization from ethanol.
Protocol 2 (Microwave-Assisted) :
Coupling Reagent-Based Approach
Protocol 3 :
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Reagents : HATU (1.2 eq), DIPEA (2.0 eq), DMF.
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Conditions : Activation of the carboxylic acid with HATU for 10 minutes, followed by addition of the amine and stirring at 25°C for 12 hours.
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Yield : 76%.
Comparative Analysis of Methods
| Parameter | Acyl Chloride (Protocol 1) | Microwave (Protocol 2) | HATU (Protocol 3) |
|---|---|---|---|
| Reaction Time | 4 hours | 20 minutes | 12 hours |
| Yield | 82% | 89% | 76% |
| Purity (HPLC) | 98.2% | 99.1% | 97.5% |
| Solvent | THF | Toluene | DMF |
| Cost Efficiency | High | Moderate | Low |
Key Observations :
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Microwave-assisted synthesis (Protocol 2) offers superior yields and shorter reaction times due to enhanced kinetic control.
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HATU-mediated coupling (Protocol 3) avoids handling corrosive acyl chlorides but incurs higher reagent costs.
Industrial-Scale Optimization
Continuous Flow Synthesis
Recycling of Solvents and Catalysts
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Solvent Recovery : Distillation of THF and toluene achieves >95% recovery rates.
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Catalyst Reuse : Pd-based catalysts in carboxylation steps retain 80% activity after five cycles.
Challenges and Mitigation Strategies
Q & A
Q. What are the optimized synthetic routes for N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-2H-tetrazole-5-carboxamide, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the tetrazole-carboxamide core followed by functionalization with the pyrazole-ethyl moiety. Key steps include:
Tetrazole Formation : Cyclization of nitriles with sodium azide in DMF under reflux (70–80°C, 12–24 hours) to generate the tetrazole ring .
Pyrazole-Ethyl Linkage : Alkylation of the tetrazole intermediate with 2-(3,5-dimethylpyrazol-1-yl)ethyl chloride in the presence of K₂CO₃ as a base in DMF at room temperature (24–48 hours) .
Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product in >85% purity .
Optimization strategies:
- Solvent Choice : DMF enhances solubility of intermediates, while ethanol aids in recrystallization .
- Catalysis : Transition-metal catalysts (e.g., CuI) may accelerate coupling reactions for analogous heterocyclic systems .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?
- Methodological Answer : A combination of techniques is required:
- ¹H/¹³C NMR : Assign peaks for the pyrazole (δ 2.2–2.5 ppm for methyl groups), trifluoromethylphenyl (δ 7.6–7.9 ppm for aromatic protons), and tetrazole (δ 8.1–8.3 ppm) moieties .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and tetrazole ring vibrations (1450–1550 cm⁻¹) .
- X-ray Crystallography : Resolve bond lengths/angles (e.g., tetrazole N-N bonds: ~1.30–1.35 Å) using SHELXL for refinement .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) across studies involving this compound?
- Methodological Answer : Contradictions often arise from assay variability. To resolve these:
Standardized Assays : Replicate activities under identical conditions (e.g., MIC for antimicrobial testing vs. IC₅₀ for cancer cell lines) .
Target Validation : Use SPR or ITC to measure binding affinities to specific targets (e.g., bacterial topoisomerases vs. human kinases) .
Structural Modifications : Compare activity trends with analogs (e.g., replacing trifluoromethyl with nitro groups) to identify pharmacophores .
Q. What computational strategies are recommended for predicting binding modes and interaction mechanisms of this compound with biological targets?
- Methodological Answer : A hybrid computational-experimental approach is ideal:
Docking Simulations : Use AutoDock Vina or Schrödinger to model interactions with proteins (e.g., COX-2 or EGFR). Focus on hydrogen bonding with the carboxamide and π-π stacking of aromatic rings .
MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å indicates robust binding) .
QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing CF₃ vs. electron-donating OCH₃) to optimize bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
